N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide
Description
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide moiety linked via an ethyl chain to a substituted indole core. The indole ring is modified at the 3-position with a sulfanyl group attached to a cyclopentylcarbamoyl methyl substituent.
Properties
IUPAC Name |
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2/c26-21(24-16-6-1-2-7-16)15-29-20-14-25(18-9-4-3-8-17(18)20)12-11-23-22(27)19-10-5-13-28-19/h3-5,8-10,13-14,16H,1-2,6-7,11-12,15H2,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJHBISTGBMVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Cyclopentylcarbamoyl Group: This step involves the reaction of cyclopentyl isocyanate with the intermediate compound to form the carbamoyl group.
Final Assembly: The final step involves the coupling of the indole and thiophene intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, G-protein coupled receptors, and ion channels.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Carboxamide Group
N-[2-(3-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-fluorobenzamide
- Structural Difference : Replaces the thiophene-2-carboxamide group with a 4-fluorobenzamide moiety.
- Synthetic Pathway : Likely synthesized via similar thioamide cyclization methods, as described in for isothiocyanate-derived thioamides.
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structural Difference : Features a nitro group on the phenyl ring instead of the indole-ethyl chain.
- Impact : The nitro group increases planarity between aromatic rings (dihedral angles: 13.53° and 8.50° for two molecules in the asymmetric unit), promoting π-π stacking interactions. This contrasts with the flexible ethyl linker in the target compound, which may reduce crystallinity .
- Biological Relevance: Nitro-substituted carboxamides are associated with genotoxicity in mammalian cells, suggesting caution in therapeutic applications compared to the cyclopentylcarbamoyl-substituted target compound .
Thiophene vs. Benzene Core Modifications
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide
- Structural Difference: Substitutes the indole core with a chlorophenylimino group and introduces isopropyl/methyl groups on the thiophene ring.
- Impact: The 3-carboxamide position (vs. The chlorophenyl group enhances lipophilicity, which may improve membrane permeability but increase toxicity risks .
- Activity : Reported analgesic and anti-inflammatory properties, suggesting the target compound could share similar pharmacological profiles .
Molecular Packing and Hydrogen Bonding
- Target Compound : The ethyl linker and cyclopentyl group likely reduce crystal packing efficiency, enhancing solubility over planar analogs like N-(2-nitrophenyl)thiophene-2-carboxamide.
- This contrasts with the target compound’s bulkier substituents, which may disrupt such interactions .
Biological Activity
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure, characterized by an indole core and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a unique arrangement of substituents that contribute to its biological properties:
- Indole Core : Known for various pharmacological activities, including anti-inflammatory and neuroactive effects.
- Cyclopentylcarbamoyl Group : May enhance binding affinity to biological targets.
- Thiophene Moiety : Often associated with improved solubility and bioavailability.
Molecular Structure
| Component | Description |
|---|---|
| Indole Core | Central structure linked to various activities |
| Cyclopentylcarbamoyl Group | Enhances interaction with biological targets |
| Ethyl Chain | Provides flexibility in molecular conformation |
| Thiophene-2-carboxamide | Potentially increases lipophilicity |
Pharmacological Effects
Research indicates that compounds with indole structures exhibit a range of pharmacological activities. This compound is hypothesized to possess:
- Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation markers.
- Neuroactive Effects : Potential interactions with neurotransmitter receptors may lead to neuroprotective outcomes.
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : Binding to serotonin receptors and G-protein coupled receptors (GPCRs) could mediate its neuroactive properties.
- Inhibition of Enzymatic Activity : Structural similarities to known enzyme inhibitors suggest potential for inhibiting pathways involved in inflammation.
Case Studies
Recent studies have explored the biological activity of related compounds. For instance, research on similar indole derivatives has demonstrated:
- Reduction in Inflammatory Cytokines : In vitro studies showed that certain indole derivatives significantly lower levels of TNF-alpha and IL-6 in macrophage cultures.
- Neuroprotective Effects : Animal models indicated that indole-based compounds could reduce neuronal apoptosis in models of neurodegeneration.
Comparative Analysis
A comparative analysis of this compound with other known indole derivatives reveals its unique potential:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Anti-inflammatory | COX inhibition |
| Compound B | Neuroprotective | Serotonin receptor agonism |
| N-[2-(3-{...} | Potential anti-inflammatory & neuroactive | Receptor modulation, enzymatic inhibition |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- In Vivo Studies : To validate the anti-inflammatory and neuroprotective effects observed in vitro.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
- Clinical Trials : To assess safety and efficacy in human populations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
